2-Hydroxy-6-methylpyrazine
Overview
Description
2-Hydroxy-6-methylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polarography in Analyzing Cephalexin Degradation
2-Hydroxy-3-phenyl-6-methylpyrazine, a derivative of 2-Hydroxy-6-methylpyrazine, has been identified as a product from the acidic degradation of cephalexin. Its electrochemical properties are studied using polarography, revealing its potential in analyzing antibiotic degradation in medical contexts (Núñez-Vergara, Squella, & Silva, 1982).
Electrochemical Behavior and Pharmaceutical Analysis
The electrochemical behavior of 2-Hydroxy-3-phenyl-6-methylpyrazine, particularly in relation to pH, has implications for studying the reduction process of this compound as a degradation product of β-lactam antibiotics. This has relevance in pharmaceutical analysis (Núñez-Vergara, Squella, Domínguez, & Blázquez, 1988).
Application in Analyzing Amoxicillin Degradation
2-Hydroxy-3-(p-hydroxyphenyl)-6-methylpyrazine, another derivative, is identified as a product from the degradation of amoxicillin. Its polarographic reduction characteristics are studied, which could be useful in pharmaceutical research and quality control (Núñez-Vergara, Daza, Zanocco, & Squella, 1983).
Synthesis and Tautomeric Equilibrium in Nucleoside Analogs
The compound 6-amino-5-benzyl-3-methylpyrazin-2-one, related to this compound, was synthesized to explore its tautomeric properties. This study has significance in the field of nucleic acid research, particularly for understanding nonstandard base pairing in DNA and RNA (Voegel, von Krosigk, & Benner, 1993).
Green Synthesis from Biomass
A green method was developed for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone, showcasing the potential of this compound derivatives in sustainable chemistry and biofuel research (Song et al., 2017).
Synthesis and Fluorescent Properties in Styryl Dyes
The study of 2,3-dicyano-6-hydroxy-5-methylpyrazine derivatives for synthesizing fluorescent styryl dyes highlights the use of this compound compounds in developing materials with potential applications in optical technologies (Jaung, Matsuoka, & Fukunishi, 1996).
Biotransformation in Microbial Production
The biotransformation abilities of certain bacterial strains were used to create hydroxylated derivatives of pyrazine carboxylic acids, including this compound derivatives. This research is significant in microbiology and biotechnology for the production of specialized organic compounds (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
Application in Photocatalytic Decomposition
Research into the photocatalytic decomposition of atrazine, a herbicide, has identified degradation by-products including derivatives of this compound. This study is relevant in environmental chemistry for understanding pollutant degradation pathways (Khan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUOIHWSSNTEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301408 | |
Record name | 2-Hydroxy-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-18-0 | |
Record name | 6-Methyl-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20721-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 143141 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20721-18-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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